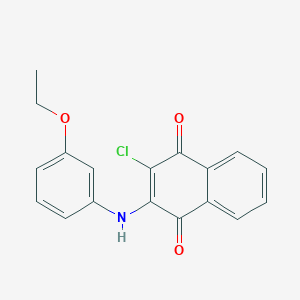
5,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one is an organic compound that belongs to the class of indanones. Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring. The presence of fluorine atoms at the 5 and 6 positions, along with a methyl group at the 3 position, makes this compound unique and potentially useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Fluorination: Introduction of fluorine atoms at the 5 and 6 positions of the indanone ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Methylation: Introduction of a methyl group at the 3 position. This can be done using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: Formation of the indanone ring through cyclization reactions, often involving intramolecular aldol condensation.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique structural properties.
Medicine: Investigated for its potential as an intermediate in the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of 5,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Inden-1-one, 2,3-dihydro-: Similar structure but lacks the fluorine atoms and methyl group.
5,6-Difluoro-2,3-dihydro-1H-inden-1-one: Similar structure but lacks the methyl group.
(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Contains additional functional groups, making it suitable for different applications.
Uniqueness
5,6-Difluoro-3-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both fluorine atoms and a methyl group, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential for use in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
63305-88-4 |
|---|---|
Molekularformel |
C10H8F2O |
Molekulargewicht |
182.17 g/mol |
IUPAC-Name |
5,6-difluoro-3-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H8F2O/c1-5-2-10(13)7-4-9(12)8(11)3-6(5)7/h3-5H,2H2,1H3 |
InChI-Schlüssel |
MOLOCDCMXISNES-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(=O)C2=CC(=C(C=C12)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


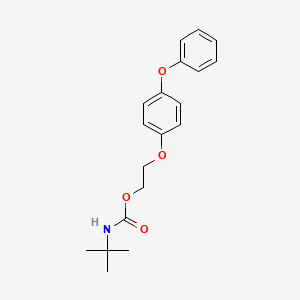

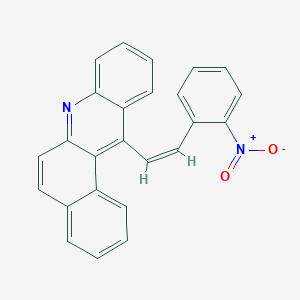
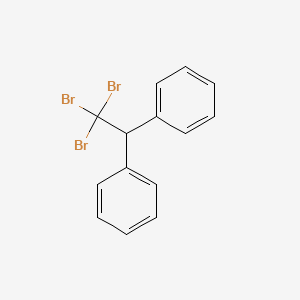
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
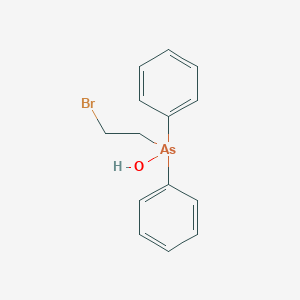

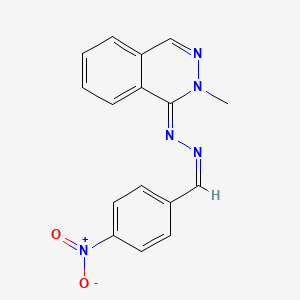


![6-Chloro-2-phenyl[1,3]oxazolo[3,2-b]pyridazin-4-ium perchlorate](/img/structure/B14501637.png)
![2-[(1,3-Dithian-2-yl)methyl]-2-methyl-1,3-dioxolane](/img/structure/B14501657.png)
